molecular formula C32H40N4O7S2 B14671701 Pyrimidine, 2-(4-(3-(4-methoxyphenyl)-3,3-diphenylpropyl)-1-piperazinyl)-, dimethanesulfonate CAS No. 36371-41-2

Pyrimidine, 2-(4-(3-(4-methoxyphenyl)-3,3-diphenylpropyl)-1-piperazinyl)-, dimethanesulfonate

Cat. No.: B14671701
CAS No.: 36371-41-2
M. Wt: 656.8 g/mol
InChI Key: KXMVBESUCZTBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine, 2-(4-(3-(4-methoxyphenyl)-3,3-diphenylpropyl)-1-piperazinyl)-, dimethanesulfonate: is a complex organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is known for its diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine derivatives typically involves the cyclization of appropriate precursors under controlled conditions. For this compound, the synthetic route may involve the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as an anti-inflammatory and antiviral agent. Its ability to inhibit specific enzymes and pathways makes it a valuable tool for understanding biological processes .

Medicine

Medically, this compound shows promise as an anticancer agent. Its ability to target specific cancer cells while minimizing damage to healthy cells is a significant advantage. It is also being investigated for its potential in treating viral infections .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and pharmacological properties make it a valuable asset in the development of new products .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit the activity of enzymes involved in inflammation and viral replication. The compound’s structure allows it to bind to these enzymes, preventing them from carrying out their normal functions .

Molecular Targets and Pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s uniqueness lies in its combination of the pyrimidine ring, piperazine moiety, and methoxyphenyl group. This unique structure imparts a range of pharmacological activities, making it a versatile compound for various applications .

Properties

CAS No.

36371-41-2

Molecular Formula

C32H40N4O7S2

Molecular Weight

656.8 g/mol

IUPAC Name

methanesulfonic acid;2-[4-[3-(4-methoxyphenyl)-3,3-diphenylpropyl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C30H32N4O.2CH4O3S/c1-35-28-15-13-27(14-16-28)30(25-9-4-2-5-10-25,26-11-6-3-7-12-26)17-20-33-21-23-34(24-22-33)29-31-18-8-19-32-29;2*1-5(2,3)4/h2-16,18-19H,17,20-24H2,1H3;2*1H3,(H,2,3,4)

InChI Key

KXMVBESUCZTBIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CCN2CCN(CC2)C3=NC=CC=N3)(C4=CC=CC=C4)C5=CC=CC=C5.CS(=O)(=O)O.CS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.